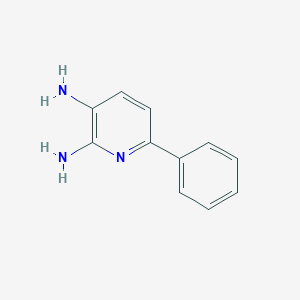

2,3-Diamino-6-phenylpyridine

Overview

Description

2,3-Diamino-6-phenylpyridine is an organic compound with the chemical formula C11H11N3. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but has poor solubility in water . This compound is used as an intermediate in organic synthesis, and it has applications in the production of dyes, photosensitizers for laser printing, chromatographic analysis, and optoelectronic equipment .

Preparation Methods

The preparation of 2,3-Diamino-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the use of benzylated benzylamine and vinyl acetate as raw materials. The process includes an ester amine condensation reaction, followed by reduction and cyclization to generate the final product . Another method involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . Industrial production methods typically optimize these reactions for higher yields and purity.

Chemical Reactions Analysis

2,3-Diamino-6-phenylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other amine derivatives.

Scientific Research Applications

2,3-Diamino-6-phenylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Industry: It is used in the production of dyes, photosensitizers, and materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,3-Diamino-6-phenylpyridine involves its interaction with various molecular targets. It can form Schiff bases with aldehydes and ketones, which can then participate in further chemical reactions. These interactions can affect biological pathways, making it a useful compound in medicinal chemistry .

Comparison with Similar Compounds

2,3-Diamino-6-phenylpyridine can be compared to other similar compounds such as:

2,3-Diaminopyridine: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain organic synthesis reactions.

2,6-Diaminopyridine: Has amino groups at different positions, leading to different chemical properties and reactivity.

2,3-Diamino-5-bromopyridine: Contains a bromine atom, which can significantly alter its reactivity and applications. The presence of the phenyl group in this compound makes it unique, providing additional stability and reactivity in various chemical reactions.

Biological Activity

2,3-Diamino-6-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions that modify the pyridine ring. Various methods have been documented, including:

- Acetylation : Initial acetylation of the primary amine groups is performed to protect them during subsequent reactions.

- Oxidation : The oxidation of the tertiary amine leads to the formation of N-oxide derivatives, which can be hydrolyzed to yield the desired compound.

- Coupling Reactions : The compound can also be synthesized via coupling reactions with diazonium salts, resulting in insoluble hydrochloride salts .

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate significant inhibition of tumor growth in vitro and in vivo models. A notable case study involved a series of pyridine derivatives that were tested for their anticancer activity against human tumor cells, revealing promising results for further development .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that this compound exhibits activity against a range of bacteria and fungi. The structure-activity relationship studies indicate that modifications to the phenyl group can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of this compound is influenced by:

- Substitution Patterns : Variations in substituents on the phenyl ring significantly impact binding affinity and biological activity.

- Functional Groups : The presence of amino groups at positions 2 and 3 enhances interaction with biological targets such as enzymes and receptors involved in cancer and microbial resistance mechanisms .

The following table summarizes key findings from SAR studies:

| Compound Variant | Anticancer IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 15.0 | Moderate | Effective against E. coli |

| 4-Methyl variant | 10.5 | High | Increased potency against S. aureus |

| 4-Chloro variant | 12.0 | Low | Reduced activity compared to parent compound |

Case Studies

- Cytotoxicity Against HeLa Cells : A study demonstrated that this compound induced apoptosis in HeLa cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed enhanced effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antimicrobial agents .

Properties

IUPAC Name |

6-phenylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEKGHLBYYNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629880 | |

| Record name | 6-Phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144563-51-9 | |

| Record name | 6-Phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.